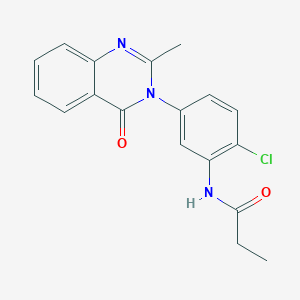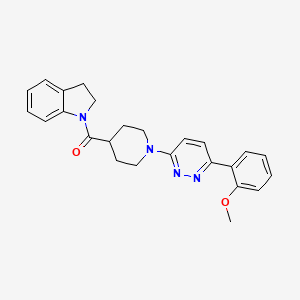
吲哚啉-1-基(1-(6-(2-甲氧基苯基)哒嗪-3-基)哌啶-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, which is a benzopyrrole that contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. The compound also contains a methoxyphenyl group, a pyridazinyl group, and a piperidinyl group.科学研究应用
- 吲哚西丁,一种与防御素家族相关的 13 个残基肽,在结构上与吲哚核具有相似性。 它表现出广泛的生物活性,有效地靶向细菌(革兰氏阳性和革兰氏阴性菌)、真菌和病毒 .
- 吲哚骨架出现在几种合成药物分子中。它在这些化合物中的存在表明了有价值的治疗应用。 研究人员正在研究以高亲和力结合各种受体的衍生物,这可能导致新的候选药物 .
- 吲哚衍生物,包括具有三唑部分的衍生物,在化学生物学中找到了应用。 它们的独特特性使它们可用于生物缀合、荧光成像和研究生物过程 .
抗菌活性
药物开发
化学生物学和生物缀合
总之,吲哚啉-1-基(1-(6-(2-甲氧基苯基)哒嗪-3-基)哌啶-4-基)甲酮 的多种应用涵盖抗菌活性、药物开发、化学生物学、超分子化学、材料科学和生物医学研究。进一步的跨学科合作将释放其在这些领域的全部潜力。 🌟
作用机制
Target of Action
Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone, also known as MP-10, is a synthetic compound that belongs to the family of piperazine derivatives
Biochemical Pathways
. These activities suggest that the compound may affect a variety of biochemical pathways.
生化分析
Biochemical Properties
Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholine esterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone increases the levels of acetylcholine, enhancing cholinergic signaling. Additionally, it interacts with various receptors, including serotonin and dopamine receptors, modulating neurotransmitter release and uptake .
Cellular Effects
Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances synaptic transmission by increasing acetylcholine levels, which can improve cognitive functions and memory . In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, it affects gene expression by upregulating or downregulating specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone involves several key interactions at the molecular level. This compound binds to the active site of acetylcholine esterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . Additionally, it interacts with G-protein coupled receptors, such as serotonin and dopamine receptors, altering their conformation and signaling properties . These interactions lead to changes in intracellular signaling cascades, ultimately affecting cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in acetylcholine levels and prolonged activation of cholinergic signaling . Prolonged exposure may also result in desensitization of receptors and downregulation of cholinergic signaling pathways .
Dosage Effects in Animal Models
The effects of Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone vary with different dosages in animal models. At low doses, the compound enhances cognitive functions and memory in rodents by increasing acetylcholine levels . At higher doses, it can cause adverse effects such as tremors, seizures, and neurotoxicity due to excessive cholinergic stimulation . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .
Metabolic Pathways
Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and overall efficacy in biological systems .
Transport and Distribution
The transport and distribution of Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by organic cation transporters, facilitating its accumulation in target tissues . Additionally, it binds to plasma proteins, which can affect its bioavailability and distribution in the body .
Subcellular Localization
Indolin-1-yl(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and receptors . It can also be found in the nucleus, where it affects gene expression by binding to transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can further regulate its subcellular localization and activity .
属性
IUPAC Name |
2,3-dihydroindol-1-yl-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-31-23-9-5-3-7-20(23)21-10-11-24(27-26-21)28-15-12-19(13-16-28)25(30)29-17-14-18-6-2-4-8-22(18)29/h2-11,19H,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRFVCHLFJPQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[N-(benzenesulfonyl)-4-chloroanilino]-N-prop-2-enylacetamide](/img/structure/B2587904.png)
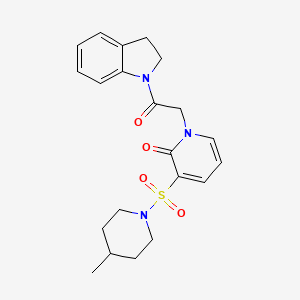
![Ethyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2587907.png)

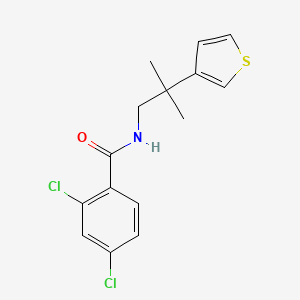
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(2-methoxyphenyl)sulfamoyl]benzoate](/img/structure/B2587912.png)

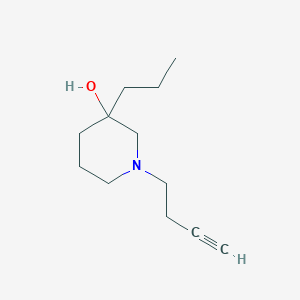

![N'-[(Z)-(4-fluorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2587918.png)
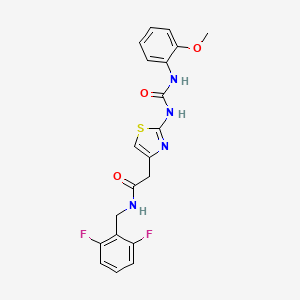
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2587921.png)
![5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one](/img/structure/B2587923.png)
